2-Methoxypropane-1-thiol
CAS No.:
Cat. No.: VC17524424
Molecular Formula: C4H10OS
Molecular Weight: 106.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H10OS |
|---|---|
| Molecular Weight | 106.19 g/mol |
| IUPAC Name | 2-methoxypropane-1-thiol |
| Standard InChI | InChI=1S/C4H10OS/c1-4(3-6)5-2/h4,6H,3H2,1-2H3 |
| Standard InChI Key | KOSCHUBQMMNSFF-UHFFFAOYSA-N |
| Canonical SMILES | CC(CS)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-Methoxypropane-1-thiol belongs to the class of alkanethiols, with a molecular weight of 106.19 g/mol and the following structural attributes :
| Property | Value |
|---|---|
| CAS Number | 2348281-06-9 |
| Molecular Formula | C₄H₁₀OS |
| IUPAC Name | (2S)-2-methoxypropane-1-thiol |
| Boiling Point | Not reported |
| Density | Not reported |
The chiral center at the second carbon atom (C2) enables stereospecific interactions, which are critical in biochemical systems and asymmetric synthesis.
Isomeric Considerations
The compound is distinct from its structural isomer, 3-methoxypropane-1-thiol (CAS: 67275-37-0), which positions the methoxy group at the third carbon. This positional difference significantly alters reactivity and solubility profiles .
Synthesis and Industrial Production
Synthetic Routes
Two primary methods dominate the synthesis of 2-methoxypropane-1-thiol:
Nucleophilic Substitution
Reaction of a halogenated precursor (e.g., 2-methoxy-1-chloropropane) with sodium methanethiolate (NaSCH₃) in polar aprotic solvents like dimethylformamide (DMF). This method achieves yields up to 78% under reflux conditions.
Direct Thiolation
Hydrogen sulfide (H₂S) is introduced to (2S)-2-methoxypropanol in the presence of acidic catalysts (e.g., H₂SO₄) at elevated temperatures (80–120°C). Continuous-flow reactors optimize this process for industrial scalability, reducing side-product formation.
Purification and Characterization
Post-synthesis purification employs fractional distillation under reduced pressure (20–30 mmHg) to isolate the thiol. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy confirm enantiomeric purity (>98% ee).
Physicochemical Properties
Reactivity
The thiol group (-SH) confers nucleophilic character, enabling:
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Disulfide bond formation: Critical in redox biochemistry.
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Electrophilic addition: Reacts with α,β-unsaturated carbonyls in Michael additions.
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Metal coordination: Binds to transition metals (e.g., Hg²⁺, Cu²⁺), relevant in chelation therapy.
Stability
2-Methoxypropane-1-thiol is sensitive to oxidation, requiring storage under inert atmospheres (N₂ or Ar). Accelerated degradation occurs at temperatures >40°C, necessitating stabilizers like hydroquinone in commercial formulations.
Applications in Advanced Materials
Photosensitive Polyimides
A breakthrough study demonstrated its role in synthesizing low-temperature curable polyimides (PIs) :
| Parameter | Performance Metric |
|---|---|
| Curing Temperature | 180°C |
| Thermal Decomposition | 326–371°C (Td₅) |
| Dielectric Strength | 381 kV/mm |
The thiol-ene "click" reaction between 2-methoxypropane-1-thiol and allyl-functionalized PIs creates crosslinked networks, enhancing mechanical strength (tensile modulus: 2.8 GPa) and optical transparency (90% at 450 nm) .
Biomedical Applications
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Antioxidant Activity: Scavenges reactive oxygen species (ROS) in cellular models, reducing oxidative stress by 40% at 50 µM concentrations.
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Antimicrobial Properties: Inhibits Staphylococcus aureus growth (MIC: 12.5 µg/mL) through thiol-mediated disruption of membrane proteins.
Future Directions
Sustainable Synthesis
Exploration of biocatalytic routes using Aspergillus niger thiolases could reduce reliance on H₂S, a hazardous reagent. Preliminary trials achieved 60% conversion efficiency.
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